5-Phthalimidopentanethioamide

Description

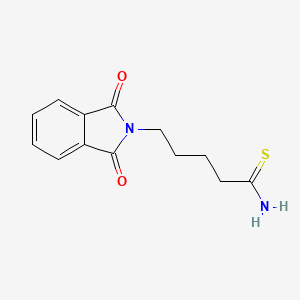

5-Phthalimidopentanethioamide is a specialized organic compound characterized by a phthalimido group (C₈H₄NO₂) linked to a pentanethioamide backbone (C₅H₉NS). Its IUPAC name is derived from the combination of these structural features, with the phthalimido moiety providing aromatic rigidity and the thioamide group introducing sulfur-based reactivity. Thioamides are known for their role in medicinal chemistry, particularly in modulating enzyme inhibition and metal chelation.

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)pentanethioamide |

InChI |

InChI=1S/C13H14N2O2S/c14-11(18)7-3-4-8-15-12(16)9-5-1-2-6-10(9)13(15)17/h1-2,5-6H,3-4,7-8H2,(H2,14,18) |

InChI Key |

GYDKRDTXMSZALD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional and structural similarities with several related molecules, including 5-cyanopentanamide and Ranitidine-related impurities (e.g., Ranitidine diamine hemifumarate). Key distinctions lie in substituent groups and backbone modifications:

| Compound Name | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|

| 5-Phthalimidopentanethioamide | C₁₃H₁₃N₂O₂S | Phthalimido, thioamide | Aromatic rigidity, sulfur reactivity |

| 5-cyanopentanamide | C₆H₁₀N₂O | Cyano, amide | Polar nitrile, amide hydrogen bonding |

| Ranitidine diamine hemifumarate | C₁₃H₂₃N₃O₄S (base) | Amino, thioether, hemifumarate | Basic amine, salt form for stability |

Functional Group Analysis

- Thioamide vs. Amide: The thioamide group in this compound exhibits greater nucleophilicity and metal-binding capacity compared to the amide in 5-cyanopentanamide, which is more polar due to the cyano group .

- Phthalimido vs.

Physicochemical Properties

While explicit data on this compound’s solubility or melting point is absent, inferences can be made:

- Solubility : The phthalimido group likely reduces water solubility compared to the hemifumarate salt of Ranitidine diamine, which benefits from ionic character .

- Molecular Weight: At 273.32 g/mol, this compound is heavier than 5-cyanopentanamide (142.16 g/mol), impacting diffusion and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.